3-amino-N-(2,4-difluorophenyl)benzamide
Overview
Description
3-amino-N-(2,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H10F2N2O. This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The addition of amino and difluorophenyl groups enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 3-aminobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-N-(2,4-difluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with an additional fluorine atom on the benzamide ring.
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains chlorine atoms instead of fluorine.
2-bromo-N-(2,4-dichlorophenyl)benzamide: Contains bromine and chlorine atoms.
Uniqueness
3-amino-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties
Biological Activity
3-amino-N-(2,4-difluorophenyl)benzamide, with the molecular formula C13H10F2N2O and CAS number 953897-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with two fluorine atoms positioned at the 2 and 4 positions on the phenyl ring, contributing to its unique chemical properties. The presence of an amino group enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, studies have demonstrated its ability to inhibit cell growth in models such as:
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
For instance, one study reported IC50 values of approximately 3.08 μM against MCF-7 cells, indicating potent activity in inhibiting cell proliferation . Additionally, the compound's fluorine substitutions have been shown to enhance its selectivity and potency against certain histone deacetylases (HDACs), which are crucial targets in cancer therapy .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- HDAC Inhibition : The compound has been identified as a selective inhibitor of HDACs, particularly class I HDACs (HDAC1, HDAC2, and HDAC3). This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis and cell cycle arrest in cancer cells .
- Apoptosis Induction : Studies have shown that treatment with this compound results in the activation of apoptotic pathways in tumor cells. This is evidenced by increased markers of apoptosis and G2/M phase arrest during cell cycle analysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:
- Fluorine Substitution : The presence of fluorine atoms has been associated with enhanced biological activity compared to non-fluorinated analogs. Fluorine's electronegativity contributes to improved binding affinity for biological targets .
- Amino Group Positioning : Variations in the positioning of the amino group relative to the benzamide core can significantly affect potency and selectivity against specific cancer cell lines .
Case Studies
Several studies have documented the effectiveness of this compound:
- In Vitro Studies : A study evaluating various derivatives showed that modifications to the amino group led to varying degrees of antiproliferative activity against MDA-MB-231 cells, with some derivatives exhibiting IC50 values as low as 1.62 μM , indicating strong potential for therapeutic use .
- In Vivo Efficacy : Animal model studies have confirmed the compound's ability to reduce tumor growth significantly when administered in appropriate dosages. For example, xenograft models demonstrated a tumor growth inhibition rate exceeding 48% , showcasing its potential as a lead compound in cancer treatment .
Properties
IUPAC Name |
3-amino-N-(2,4-difluorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZYJVAAMOWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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